molecular formula C21H24FN3O3 B2859214 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351630-76-6

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2859214
CAS No.: 1351630-76-6
M. Wt: 385.439
InChI Key: NNHBDYKSVSWGKZ-UHFFFAOYSA-N
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Description

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a urea moiety and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the following steps:

    Formation of the Urea Moiety: The first step involves the reaction of m-tolyl isocyanate with cyclohexylamine to form the urea intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Formation of the Carbamate Group: The urea intermediate is then reacted with 4-fluorophenyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the urea and carbamate groups.

    Reduction: Reduced forms of the urea and carbamate groups.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(m-Tolyl)ureido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(3-(m-Tolyl)ureido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(3-(m-Tolyl)ureido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[3-[(3-methylphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-14-4-2-5-17(12-14)23-20(26)24-18-6-3-7-19(13-18)28-21(27)25-16-10-8-15(22)9-11-16/h2,4-5,8-12,18-19H,3,6-7,13H2,1H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHBDYKSVSWGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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